molecular formula C4H10ClNO2 B108653 Morpholin-2-ol hydrochloride CAS No. 79323-24-3

Morpholin-2-ol hydrochloride

Cat. No. B108653
CAS RN: 79323-24-3
M. Wt: 139.58 g/mol
InChI Key: BNTZPYZTYZBPSC-UHFFFAOYSA-N
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Description

Morpholin-2-ol hydrochloride is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds containing a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The hydrochloride form indicates the presence of a hydrochloric acid salt. Morpholine derivatives are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multicomponent processes, as described in the synthesis of 2,2,6-trisubstituted morpholine, which includes the use of epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin . Another example is the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride, which was achieved through a cyclization reaction, reduction, and acidification . Additionally, asymmetric synthesis methods have been employed to create enantiopure compounds such as 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride .

Molecular Structure Analysis

Morpholine derivatives exhibit a variety of molecular structures. For instance, the crystal and molecular structure of morpholine biguanide hydrochloride shows that the morpholine ring assumes a chair configuration, and the molecules in the crystal are linked by a three-dimensional network of hydrogen bonds . The structure of N-(3-carboxypropyl)morpholine hydrochloride has been solved by X-ray diffraction, revealing a centrosymmetric dimer connected by hydrogen bonds .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the tellurated derivative of morpholine, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine, can react with metal salts to form complexes with platinum(II) and ruthenium(II) . The synthesis of indeloxazine hydrochloride, a compound with antidepressive and cerebral-activating properties, involves a reaction between (R)-(-)-2-amino-1-propanol and 2-bromo-1-(3-chlorophenyl)propan-1-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be quite diverse. For instance, the organic-inorganic hybrid (Morpholinium)2Cd2Cl6 crystals exhibit nonlinear optical properties and good thermal stability . The crystal structure of 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride shows that the compound crystallizes in the orthorhombic system with specific cell parameters . These properties are crucial for the potential applications of these compounds in various technological fields.

Scientific Research Applications

Applications in Chemical Synthesis

Selective Synthesis of Morpholines Morpholin-2-ol hydrochloride serves as a pivotal compound in the synthesis of morpholines, a significant class of chemical compounds. Fritz et al. (2011) demonstrated a method for converting 1,2-amino alcohols into morpholines using sulfinamides as temporary protecting/activating groups. The methodology involved selective synthesis of monoprotected N-sulfinyl amino alcohols, followed by a double sulfinylation/hydrolysis strategy, yielding protected morpholines and ultimately morpholine hydrochloride salts. This technique exhibited high efficiency and was applied in the formal synthesis of the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

Structural and Crystallographic Studies The compound "2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride," derived from this compound, has been studied for its crystallographic properties. The research by Cao & Hu (2006) revealed that the morpholine unit in this compound adopts a nearly ideal chair conformation. The structure is further stabilized by intermolecular hydrogen bonding, which is crucial for understanding the molecular interactions and designing advanced materials (Cao & Hu, 2006).

Antibacterial Properties and DNA Interaction In a study conducted by Mali et al. (2019), a derivative of this compound exhibited antibacterial properties and DNA cleavage potential. The compound, TML-Hydroxy, demonstrated moderate inhibition against Mycobacteria tuberculosis. The study emphasized the significance of the 1,2,5-thiadiazole moiety and suggested the potential for developing more effective analogs for medicinal applications (Mali et al., 2019).

Applications in Medicinal Chemistry

Morpholine as a Privileged Structure Morpholine and its derivatives are frequently utilized in medicinal chemistry due to their unique physicochemical and biological properties. The morpholine moiety has been recognized as a privileged structure in drug design, playing a critical role in enzyme active-site inhibitors and receptor affinity. Kourounakis et al. (2020) highlighted the importance of the morpholine ring in drug design and development, emphasizing its contribution to potency, desirable drug-like properties, and improved pharmacokinetics (Kourounakis et al., 2020).

Synthesis Strategies and Bioactive Libraries The synthesis of morpholines is a significant area of study due to their biological and pharmacological relevance. Tzara et al. (2020) provided an update on synthetic strategies for morpholine synthesis or functionalization. The review emphasized recent developments and novel work, showcasing the versatility of morpholine as a scaffold in medicinal chemistry and its role in generating libraries of bioactive molecules for drug discovery projects (Tzara et al., 2020).

Safety and Hazards

Morpholin-2-ol hydrochloride is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

morpholin-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c6-4-3-5-1-2-7-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTZPYZTYZBPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508902
Record name Morpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79323-24-3
Record name Morpholin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholin-2-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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